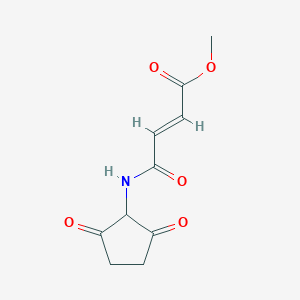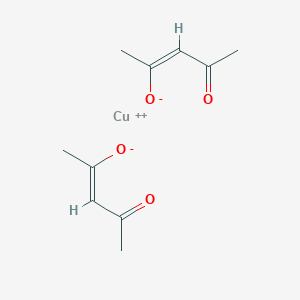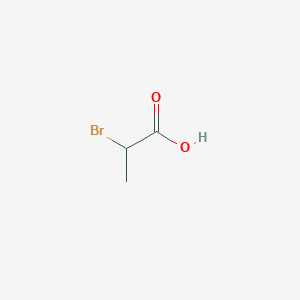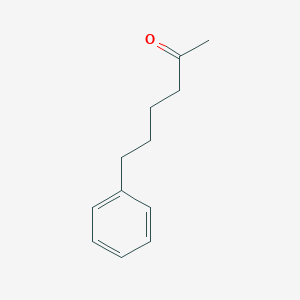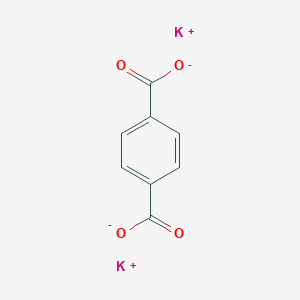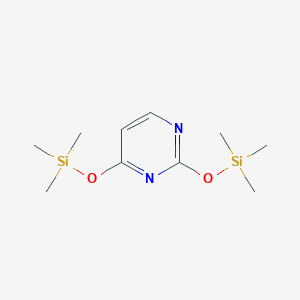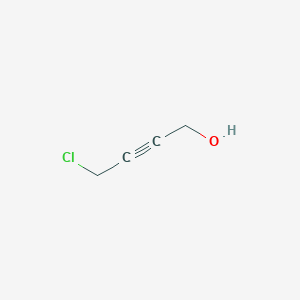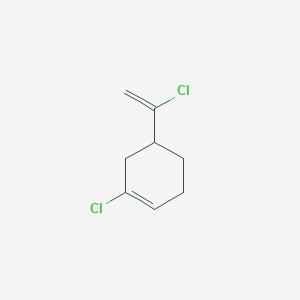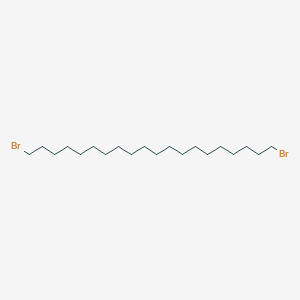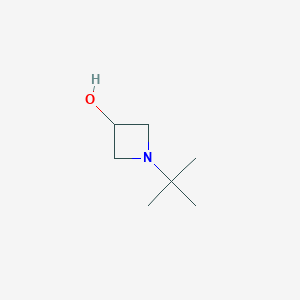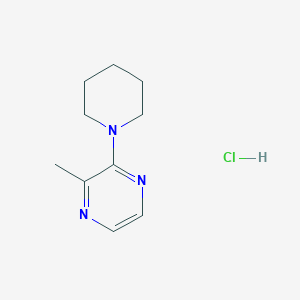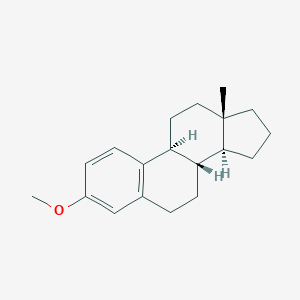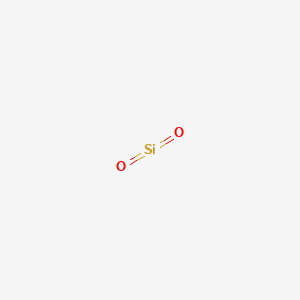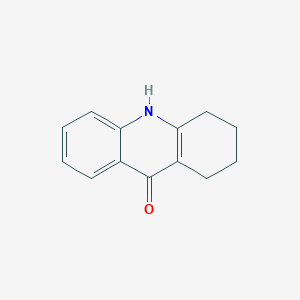
9(2H)-Acridinone, 1,3,4,10-tetrahydro-
説明
Synthesis Analysis
9(2H)-Acridinone, 1,3,4,10-tetrahydro-, and its derivatives can be synthesized through different methods. For instance, Prashad et al. (2004) described an efficient synthesis of 9,10-dihydro-10-methyl-9-acridinecarboxaldehyde, a derivative, using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents in a novel two-carbon homologation process (Prashad, Lu, & Repic, 2004). Furthermore, Zang et al. (2010) reported an ultrasound-promoted one-pot synthesis method for 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, highlighting the utility of ultrasound irradiation in shortening reaction times and improving yields (Zang, Zhang, Zang, & Cheng, 2010).
Molecular Structure Analysis
The molecular structure of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, and its derivatives has been extensively studied using various analytical techniques. Shi et al. (2007) synthesized and analyzed the crystal structures of certain derivatives, providing insights into the conformational preferences and structural characteristics of these compounds (Shi, Ni, Yang, Li, & Wang, 2007).
Chemical Reactions and Properties
The chemical reactivity of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, allows for its participation in various chemical reactions. Boeyens et al. (1988) explored chlorine-free oxidation reactions yielding diverse oxidation products, illustrating the compound's reactivity towards sodium hypochlorite (Boeyens, Jan, Denner, Louis, Marais, & Staskun, 1988). Additionally, Hsung et al. (1999) described its reactivity in Lewis acid-promoted hetero [2 + 2] cycloaddition reactions, further highlighting its utility in synthetic chemistry (Hsung, Zificsak, Wei, Douglas, Xiong, & Mulder, 1999).
Physical Properties Analysis
The physical properties of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, such as solubility and melting point, are crucial for its application in various fields. Research focusing on optimization for antimalarial activities, as seen in the work by Cross et al. (2011), also provides data on the solubility and permeability of tetrahydroacridin-9(10H)-ones, which are valuable for pharmaceutical applications (Cross, Maignan, Mutka, Luong, Sargent, Kyle, & Manetsch, 2011).
科学的研究の応用
Structural and Thermodynamic Properties
- 9(2H)-Acridinone and its derivatives exhibit specific structural and thermodynamic properties. They have been studied for their potential as analytical spectral indicators or parts of fluorescent or chemiluminescent labels (Boużyk et al., 2002).
Oxidation Products
- Sodium hypochlorite's action on tetrahydro-9(10H)-acridinone leads to the formation of various oxidation products, providing insights into possible mechanistic pathways (Boeyens et al., 1988).
Reaction with Sodium Dichloroisocyanurate
- Treatment of tetrahydro-9(10H)-acridinone with sodium dichloroisocyanurate results in specific chemical transformations, offering insights into the chemical behavior of this compound (Marais, Pickl, & Staskun, 1990).
Spectroscopic Analysis
- The compound has been analyzed for its electronic absorption and emission transitions, which is crucial for understanding its behavior in excited electronic states (Boużyk, Jóźwiak, Kolendo, & Błażejowski, 2003).
Chemiluminescence Studies
- Chemiluminescence studies of 9-cyano-10-methylacridinium cation with hydrogen peroxide have highlighted its utility in analytical applications due to its light emission properties (Wróblewska et al., 2004).
Synthesis and Applications
- The synthesis of various derivatives of 9(10H)-acridinone has been explored, revealing its potential as DNA-binding antiproliferative agents (Gao et al., 2010).
特性
IUPAC Name |
2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXTAUZJWYDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157142 | |
| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
CAS RN |
56717-04-5, 13161-85-8 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13161-85-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



